2-{[4-(Methylsulfamoyl)phenyl]sulfanyl}benzoic acid
Description
2-{[4-(Methylsulfamoyl)phenyl]sulfanyl}benzoic acid is a benzoic acid derivative featuring a sulfanyl (thioether) bridge connecting the benzoic acid moiety to a 4-(methylsulfamoyl)phenyl group. The methylsulfamoyl (-NHSO₂CH₃) substituent introduces both sulfonamide functionality and a methyl group, which can influence solubility, metabolic stability, and biological activity. This compound is structurally distinct due to its sulfanyl linkage, contrasting with more common sulfonyl (-SO₂-) or sulfonamide (-NHSO₂-) bridges in related molecules. Its molecular formula is C₁₄H₁₃NO₄S₂, with a molecular weight of 347.39 g/mol (calculated from ).
Properties
IUPAC Name |
2-[4-(methylsulfamoyl)phenyl]sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c1-15-21(18,19)11-8-6-10(7-9-11)20-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXQINPTFCSBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[4-(Methylsulfamoyl)phenyl]sulfanyl}benzoic acid, also known as a sulfonamide compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzoic acid core with a sulfanyl group and a methylsulfamoyl substituent. This unique arrangement contributes to its biological properties, enabling interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrases (CAs), particularly CAIX, which is overexpressed in many tumors. This inhibition may lead to reduced tumor acidity and hinder cancer progression .
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens, suggesting its potential as an antibacterial agent .
Anticancer Properties
Recent studies have focused on the compound's effectiveness against cancer cell lines. For instance, it has been shown to selectively inhibit CAIX with a dissociation constant () of 0.12 nM, demonstrating significant selectivity over other CA isozymes .
Antimicrobial Activity
Research evaluating the antimicrobial efficacy of related sulfonamide compounds indicates that modifications in their structure can enhance their activity. The presence of sulfamoyl groups has been linked to increased potency against bacterial strains .
Case Studies
- Anticancer Efficacy : A study investigating the effect of various sulfamoyl benzoates on cancer cell lines revealed that specific structural modifications significantly enhanced their binding affinity to CAIX, suggesting that this compound could be optimized for better therapeutic outcomes .
- Antimicrobial Testing : In vitro tests demonstrated that compounds similar to this compound exhibited strong antibacterial activity against resistant strains of bacteria, indicating its potential use in treating infections where conventional antibiotics fail .
Comparative Analysis Table
| Property | This compound | Related Compounds |
|---|---|---|
| Target Enzyme | Carbonic Anhydrase IX | Various carbonic anhydrases |
| Binding Affinity () | 0.12 nM | Varies (higher for some derivatives) |
| Antimicrobial Activity | Effective against multiple bacterial strains | Variable effectiveness |
| Selectivity Index (SI) | High selectivity for CAIX | Varies across different compounds |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural differences and properties of 2-{[4-(Methylsulfamoyl)phenyl]sulfanyl}benzoic acid and analogous compounds:
Key Observations :
- Sulfanyl vs.
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃ in ) increase acidity (lower pKa) of the benzoic acid group, affecting ionization and solubility. Methylsulfamoyl (-NHSO₂CH₃) balances hydrophilicity and steric bulk.
- Biological Implications : Phthalylsulfathiazole () demonstrates that sulfonamide-linked heterocycles (e.g., thiazole) enhance antibacterial activity, suggesting the target compound’s methylsulfamoyl group might be optimized for similar applications.
Spectroscopic and Crystallographic Characterization
- Spectroscopy : UV-Vis and NMR data for related compounds (e.g., 4-[(4-bromophenyl)sulfonyl]benzoic acid derivatives in ) indicate that sulfanyl/sulfonyl linkages produce distinct absorption bands and spin-spin coupling patterns.
- Crystallography : Tools like SHELX (), ORTEP-3 (), and WinGX () are critical for resolving the 3D structure of such compounds. For example, sulfanyl bridges may adopt different torsion angles compared to sulfonyl groups, influencing packing in crystal lattices.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
